N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride
Overview
Description
N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride is a chemical compound with the molecular formula C11H9ClF6N2 It is known for its unique structure, which includes two trifluoromethyl groups attached to a benzene ring, a carbohydrazonoyl chloride group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Ring: The benzene ring with trifluoromethyl groups can be synthesized through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate alkylating agent.
Introduction of the Carbohydrazonoyl Chloride Group: This step involves the reaction of the benzene derivative with a hydrazine derivative to form the carbohydrazonoyl group, followed by chlorination to introduce the chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the carbohydrazonoyl chloride group to other functional groups, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with various biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
Similar Compounds
N1,N1-dimethyl-3,5-dinitrobenzene-1-carbohydrazonoyl chloride: Similar structure
Properties
IUPAC Name |
(1Z)-N,N-dimethyl-3,5-bis(trifluoromethyl)benzenecarbohydrazonoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF6N2/c1-20(2)19-9(12)6-3-7(10(13,14)15)5-8(4-6)11(16,17)18/h3-5H,1-2H3/b19-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFMKOCSXHUAHN-OCKHKDLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C(/C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)\Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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